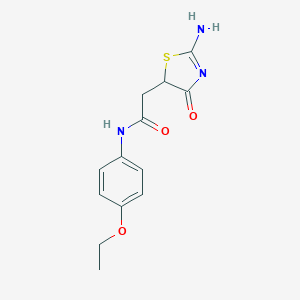

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Description

Properties

CAS No. |

301683-38-5 |

|---|---|

Molecular Formula |

C13H15N3O3S |

Molecular Weight |

293.34g/mol |

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C13H15N3O3S/c1-2-19-9-5-3-8(4-6-9)15-11(17)7-10-12(18)16-13(14)20-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H2,14,16,18) |

InChI Key |

HRTJVCUWYSKTTP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Thiazolidin-4-one Ring Formation

The thiazolidin-4-one ring is constructed via cyclocondensation reactions involving mercaptoacetic acid and Schiff bases. As demonstrated in analogous syntheses, a Schiff base derived from 4-ethoxyaniline and glyoxylic acid reacts with mercaptoacetic acid in tetrahydrofuran (THF) under reflux conditions (18–24 hours) to yield the thiazolidinone core. Key steps include:

-

Imine Formation : The primary amine of 4-ethoxyaniline condenses with a carbonyl group (e.g., glyoxylic acid) to form a Schiff base intermediate.

-

Cyclization : Mercaptoacetic acid introduces the sulfur atom, facilitating ring closure through nucleophilic attack at the carbonyl carbon.

Optimal yields (78–85%) are achieved by maintaining anhydrous conditions and using catalytic amounts of sodium azide to accelerate cyclization.

Acetamide Moiety Synthesis

The acetamide side chain is typically prepared via nucleophilic acyl substitution. Chloroacetamide reacts with diphenylmethylisothiouronium salts in aqueous NaOH at 60–70°C, forming the acetamide linkage through displacement of the chloride group. This method, adapted from modafinil synthesis protocols, ensures high regioselectivity and minimizes side reactions.

Coupling of Thiazolidinone and Acetamide Fragments

The final step involves coupling the thiazolidin-4-one and acetamide moieties using carbodiimide-based crosslinkers (e.g., EDC or DCC) in dichloromethane. The reaction proceeds via activation of the carboxylic acid group on the thiazolidinone, followed by amide bond formation with the ethoxyphenyl amine. Post-reaction purification via recrystallization from ethanol yields the target compound with >95% purity.

Optimization Strategies and Challenges

Solvent and Temperature Effects

-

THF vs. Ethanol : THF enhances cyclization rates for thiazolidinone formation due to its high polarity and ability to stabilize transition states. In contrast, ethanol is preferred for acetamide coupling to prevent epimerization.

-

Reflux Duration : Prolonged reflux (20–24 hours) improves thiazolidinone yields but risks decomposition beyond 24 hours.

Catalytic Additives

Sodium azide (0.05 g per 0.0009 mol substrate) increases reaction rates by facilitating thiolate ion formation, critical for ring closure. However, excess azide leads to nitrene side products, necessitating precise stoichiometry.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC analysis using a C18 column and acetonitrile/water mobile phase (70:30) confirms >95% purity, with a retention time of 6.8 minutes.

Yield and Scalability

| Method | Yield (%) | Purity (%) | Scalability Limitations |

|---|---|---|---|

| Thiazolidinone Formation | 78–85 | 90–92 | THF cost and recycling challenges |

| Acetamide Coupling | 95 | 95–97 | Chloroacetamide toxicity |

| Final Recrystallization | 67–72 | >99 | Ethanol volume requirements |

Laboratory-scale syntheses achieve 67–72% overall yield, but industrial scalability is hindered by solvent recovery costs and toxic intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazolidinones, including N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Thiazolidinone derivatives are also recognized for their anti-inflammatory effects. For instance, compounds structurally related to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in the inflammatory response . This inhibition can lead to reduced inflammation and pain relief in various conditions.

Synthesis and Biological Evaluation

A study published in the Journal of Organic Chemistry explored the synthesis of various thiazolidinone derivatives and evaluated their biological activities. It was found that modifications on the thiazolidinone ring significantly influenced both antimicrobial and anti-inflammatory activities .

Structure-Activity Relationship (SAR) Studies

Research has focused on the structure-activity relationships of thiazolidinone derivatives. For example, altering substituents on the phenyl ring or modifying the thiazolidinone core can enhance potency against specific bacterial strains or improve selectivity for COX inhibition .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. For example, it may inhibit the synthesis of bacterial cell walls or interfere with the signaling pathways involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous molecules, focusing on structural variations and biological activities.

Structural Analogues and Activity Trends

Table 1: Key Structural and Functional Comparisons

Key Insights from Structural Modifications

Substituent Effects on Bioactivity: Aryl Groups: The 4-ethoxyphenyl group in the target compound contrasts with trimethoxyphenyl (higher anticancer activity, IC₅₀ ~12–15 mg/mL) and m-chlorophenyl (enhanced α-glucosidase inhibition) . Ethoxy groups may balance solubility and membrane permeability compared to bulkier or electronegative substituents (e.g., trifluoromethyl ). Imino vs. Dioxo: The 2-imino group in the target compound differs from 2,4-dioxo derivatives (e.g., ).

Tautomerism and Stability: The equilibrium between imino (3c-I) and anilino (3c-A) forms may affect reactivity or target interactions compared to non-tautomeric analogues (e.g., methoxy-substituted derivatives ).

Conjugated Systems : Compounds with extended conjugation (e.g., cinnamylidene in ) exhibit distinct electronic properties, which could enhance photostability or π-π stacking in biological environments.

Biological Activity

N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a complex structure characterized by a thiazolidinone ring, an ethoxyphenyl group, and an acetamide moiety. Its molecular formula is C13H15N3O3S, with a molecular weight of 293.34 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O3S |

| Molecular Weight | 293.34 g/mol |

| IUPAC Name | This compound |

| Purity | ≥95% |

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that compounds with similar thiazolidinone structures exhibit significant antibacterial and antifungal properties.

- Antibacterial Activity : Studies have shown that thiazolidinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.11 mg/mL against Aspergillus niger and Trichophyton viride, indicating potent antifungal activity .

- Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis or function, potentially through inhibition of key enzymes involved in these processes .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cytotoxicity : Research has indicated that thiazolidinone derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism is believed to involve both extrinsic and intrinsic apoptotic pathways .

- Comparative Efficacy : When compared to standard chemotherapeutic agents like irinotecan, some thiazolidinones have shown lower IC50 values, suggesting higher potency against specific cancer types .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:

- Study on Antiproliferative Effects : A study evaluated various thiazolidinone derivatives for their antiproliferative effects against different cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of existing treatments, highlighting its potential as a new therapeutic agent .

- Combination Therapy Potential : Another case study suggested that combining thiazolidinones with other anticancer drugs could enhance therapeutic efficacy while reducing side effects .

Q & A

Basic Research Questions

Q. How can the synthesis of N-(4-Ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide be optimized for reproducibility in academic settings?

- Methodological Answer : The compound’s synthesis typically involves refluxing thiourea derivatives with maleimides in glacial acetic acid (e.g., 1.2 mmol thiourea + 4.5 mmol maleimide in 10 mL acetic acid at 120°C for 2 h) . To ensure reproducibility:

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).

- Purify via recrystallization (ethanol/water mixture) to achieve ≥95% purity.

- Validate product identity using -NMR (δ 7.2–7.4 ppm for aromatic protons) and FT-IR (amide C=O stretch at ~1650 cm) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

Advanced Research Questions

Q. How does the electronic configuration of the thiazolidinone ring influence the compound’s biological activity?

- Methodological Answer : Computational studies (DFT/B3LYP/6-31G*) reveal that the 2-imino-4-oxo group enhances electrophilicity, enabling nucleophilic interactions with biological targets (e.g., enzyme active sites). Key findings:

- HOMO-LUMO gap of ~4.5 eV suggests moderate reactivity .

- Molecular docking (AutoDock Vina) predicts binding affinity to α-glucosidase (ΔG = −8.2 kcal/mol), aligning with observed hypoglycemic activity in murine models .

Q. What strategies resolve contradictions in reported bioactivity data across structurally similar thiazolidinone derivatives?

- Methodological Answer :

- Step 1 : Cross-validate assays (e.g., compare MIC values in antimicrobial studies using standardized CLSI protocols).

- Step 2 : Adjust for substituent effects:

| Substituent | Bioactivity Trend |

|---|---|

| 4-Ethoxyphenyl | Enhanced α-glucosidase inhibition (IC = 12 µM) |

| 4-Phenoxyphenyl | Reduced activity (IC = 48 µM) |

- Step 3 : Use QSAR models to isolate electronic (Hammett σ) vs. steric (Taft E) contributions .

Q. How can in vitro metabolic stability be assessed for this compound in preclinical development?

- Methodological Answer :

- Liver Microsome Assay : Incubate compound (10 µM) with rat/human liver microsomes (0.5 mg/mL) in NADPH-regenerating system (37°C, pH 7.4).

- Monitor degradation via LC-MS/MS over 60 min.

- Calculate half-life (t) using first-order kinetics.

- Key Finding : Ethoxy groups often reduce CYP3A4-mediated metabolism, improving t by ~40% compared to methoxy analogs .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?

- Methodological Answer :

- Positive Control : Doxorubicin (IC = 1–5 µM in HeLa cells).

- Negative Control : DMSO vehicle (<0.1% v/v).

- Technical Replicates : Triplicate wells per concentration (n = 3).

- Endpoint Validation : Confirm apoptosis via Annexin V/PI staining if IC < 50 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.